1-(5-Chloro-2-methoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Description

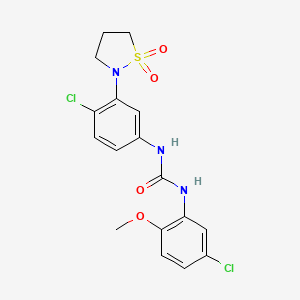

This urea derivative features a bis-chlorinated aromatic system with a 1,1-dioxidoisothiazolidinyl substituent. The compound’s structure includes:

- 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group: The isothiazolidinone dioxide moiety introduces sulfone groups, which may improve solubility and hydrogen-bonding capacity .

Properties

IUPAC Name |

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(5-chloro-2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O4S/c1-26-16-6-3-11(18)9-14(16)21-17(23)20-12-4-5-13(19)15(10-12)22-7-2-8-27(22,24)25/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWULJFTNJLGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic urea derivative that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a chloro-substituted phenyl group, a methoxy group, and a dioxidoisothiazolidin moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea linkage through the reaction of isothiazolidine derivatives with appropriate chloro-substituted phenols. The exact synthetic route can influence the yield and purity of the final product.

Antidiabetic Activity

A study focused on related diphenyl urea derivatives indicated that these compounds could act as inhibitors of the enzyme α-glucosidase , which is crucial in carbohydrate metabolism. The synthesized compounds exhibited IC50 values ranging from 2.14 to 115 µM , showcasing significant inhibitory potential compared to the standard drug acarbose .

Antioxidant Activity

Research has demonstrated that related urea derivatives possess antioxidant properties. In vitro assays showed that these compounds could effectively scavenge free radicals, contributing to their potential therapeutic effects against oxidative stress-related conditions .

Anticancer Potential

Another area of interest is the compound's potential as an indoleamine 2,3-dioxygenase (IDO1) inhibitor. IDO1 plays a critical role in cancer immunology by regulating tryptophan metabolism. Some phenyl urea derivatives have shown selective inhibition of IDO1, which could be beneficial in cancer therapy . The modification of substituents on the phenyl rings was found to affect inhibitory activity significantly.

In Vitro Studies

In vitro studies have confirmed the biological activities of various substituted urea derivatives. For instance:

- Inhibition of α-glucosidase : Compounds were tested for their ability to inhibit α-glucosidase with promising results indicating potential use in managing Type 2 diabetes.

- Antioxidant assays : Various derivatives demonstrated significant free radical scavenging activity, suggesting their utility in preventing oxidative damage.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by:

- Substituent Positioning : The position of chlorine and methoxy groups on the phenyl rings was critical for enhancing activity against specific targets.

- Functional Groups : The presence of dioxidoisothiazolidin moiety contributed to improved binding affinity towards biological targets.

Summary of Biological Activities

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Table 1: Structural Comparison of Urea Derivatives

Key Observations :

- Electron-Withdrawing Groups : The target compound’s chlorine and sulfone groups contrast with trifluoromethyl (9j, 9k, SS-02) or pyridyloxy (fluazuron) substituents. These groups influence electron distribution and binding affinity.

- Heterocyclic Moieties: The isothiazolidinone dioxide in the target compound may enhance hydrogen-bonding capacity compared to piperazine (9j, 9k) or quinazolinone (SS-02) .

Physicochemical Properties

Analysis :

- The target compound’s IR spectrum would likely show N-H (~3300 cm⁻¹) and sulfone (1150–1300 cm⁻¹) stretches, distinct from SS-02’s quinazolinone C=O peak .

- The absence of trifluoromethyl groups (unlike 9j, 9k, SS-02) may reduce metabolic stability but improve solubility due to the sulfone’s polarity .

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: Urea derivatives like 9j and SS-02 are often explored as kinase inhibitors or antimicrobials. The target compound’s sulfone group could enhance target engagement via hydrogen bonding .

- Agricultural Use : Fluazuron’s benzoyl urea structure is optimized for pesticidal activity, highlighting how substituent choice dictates application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.